![molecular formula C17H15Cl2NO2 B606498 [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate CAS No. 582314-48-5](/img/structure/B606498.png)
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate
説明
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .Chemical Reactions Analysis
Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .科学的研究の応用
Apoptosis Inducer
CAY10443 is known as a cytochrome c-dependent inducer of apoptosis . It activates apoptosis by binding to apoptosome components, with an EC50 of 5 μM for caspase-3 . This property makes it a potential therapeutic lead compound for the development of antitumor drugs .
Antitumor Drug Development
The ability of CAY10443 to induce apoptosis makes it a promising candidate for antitumor drug development . By triggering programmed cell death, it could potentially be used to selectively kill cancer cells .
Caspase-3 Activation
In a cell-free, multi-component assay, CAY10443 has been shown to activate caspase-3 with an EC50 of 5 µM . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, thus, CAY10443 could be used in research studying this process .
Apoptosome Component Binding
CAY10443 can bind to apoptosome components, which are part of the cell’s intrinsic apoptosis machinery . This makes it useful in studying the molecular mechanisms of apoptosis .
Biochemical Research
CAY10443 falls under the category of biochemicals, which are used in a wide range of scientific research . Its properties could be exploited in various fields such as cell biology, proteolysis, and cytotoxic & secreted proteases .
Cell Biology
Given its role in apoptosis, CAY10443 can be used in cell biology research . It could be particularly useful in studying cell death and the role of proteolysis in this process .
作用機序
Target of Action
CAY10443, also known as [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate, primarily targets the apoptosome , a multimeric complex that includes caspase-9 , Apaf-1 , and other components . The apoptosome plays a crucial role in the initiation of apoptosis, a form of programmed cell death .
Mode of Action
CAY10443 activates apoptosis by binding to one or more components of the apoptosome . In a cell-free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM . Caspase-3 is a critical executioner of apoptosis, cleaving cellular components necessary for cell survival .
Biochemical Pathways
The primary biochemical pathway affected by CAY10443 is the apoptotic pathway . Upon activation by CAY10443, the apoptosome triggers the release of cytochrome c from the mitochondria . This release initiates a cascade of events leading to apoptosis, including the activation of caspase-9 and subsequently caspase-3 .
Pharmacokinetics
Its solubility information suggests that it is soluble in dmso and dmf, which may influence its bioavailability .
Result of Action
The activation of the apoptotic pathway by CAY10443 leads to programmed cell death . This is characterized by a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies . These apoptotic bodies are then phagocytosed by surrounding cells, preventing the release of potentially harmful substances into the surrounding tissue .
Action Environment
将来の方向性
特性
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKERQCMQSBFFKX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



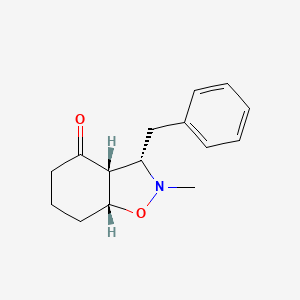
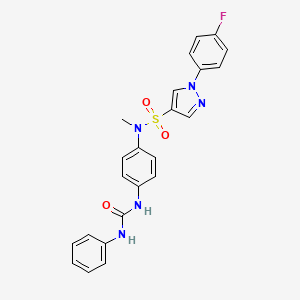
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
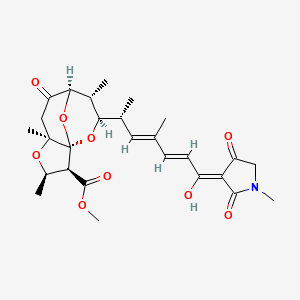


![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)
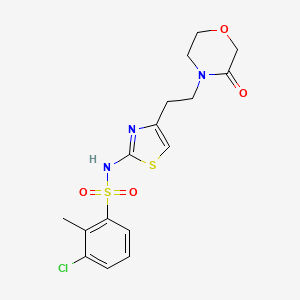

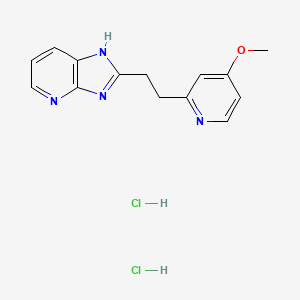
![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)